Lipase

描述

Lipase, also known as Rhizopus oryzae this compound, is an enzyme produced by the fungus Rhizopus oryzae. This enzyme is widely recognized for its ability to catalyze the hydrolysis of triglycerides into glycerol and free fatty acids. Due to its high specificity and stability, this compound has found extensive applications in various industries, including food, pharmaceuticals, and biodiesel production .

准备方法

Synthetic Routes and Reaction Conditions

Lipase is typically produced through microbial fermentation. The fungus Rhizopus oryzae is cultured in a suitable medium, and the enzyme is secreted extracellularly. The fermentation process involves the following steps:

Inoculation: Rhizopus oryzae spores are inoculated into a nutrient-rich medium.

Fermentation: The culture is incubated under optimal conditions (pH 6, 40°C) to promote enzyme production.

Harvesting: The culture broth is filtered or centrifuged to remove the fungal cells.

Purification: The enzyme is purified using techniques such as ammonium sulfate precipitation and dialysis.

Industrial Production Methods

In industrial settings, this compound production is scaled up using bioreactors. The fermentation process is optimized to maximize enzyme yield. Immobilization techniques, such as adsorption and cross-linking, are employed to enhance enzyme stability and reusability. Chitosan is commonly used as a support material for immobilization .

化学反应分析

Types of Reactions

Lipase primarily catalyzes hydrolysis reactions, breaking down triglycerides into glycerol and free fatty acids. It can also catalyze esterification and transesterification reactions in non-aqueous media .

Common Reagents and Conditions

Hydrolysis: In aqueous media, this compound catalyzes the hydrolysis of triglycerides at the water-lipid interface.

Esterification: In non-aqueous media, this compound catalyzes the esterification of fatty acids with alcohols.

Transesterification: This compound catalyzes the transesterification of triglycerides with methanol to produce biodiesel.

Major Products

Hydrolysis: Glycerol and free fatty acids.

Esterification: Esters (e.g., methyl oleate).

Transesterification: Biodiesel (e.g., methyl esters of fatty acids).

科学研究应用

Introduction to Lipases

Lipases are enzymes that catalyze the hydrolysis of fats and oils, breaking them down into free fatty acids and glycerol. They are classified as triacylglycerol acyl hydrolases (E.C. 3.1.1.3) and are crucial in various biological and industrial processes. Due to their broad substrate specificity and stability in organic solvents, lipases have garnered significant attention in biotechnological applications across diverse fields.

Food Industry

Lipases play a vital role in modifying fats and oils for food products, enhancing flavors, and improving texture. Key applications include:

- Flavor Enhancement: Lipases are used to develop desirable flavors in dairy products, such as cheese and butter.

- Fat Modification: Enzymatic transesterification allows for the production of structured lipids, which can be tailored for specific melting characteristics, such as cocoa butter equivalents for chocolate manufacturing .

- Nutritional Products: They are utilized to produce human milk fat substitutes and polyunsaturated fatty acids, which are beneficial for infant nutrition .

Detergent Industry

Lipases are incorporated into laundry detergents to enhance cleaning efficiency by breaking down lipid stains at lower temperatures. Their use reduces energy consumption and environmental impact:

- Stain Removal: They effectively remove grease and oil stains from fabrics, making them popular in both powder and liquid detergents .

- Low-Temperature Performance: Lipases enable effective cleaning in cold water, promoting energy savings during laundry cycles .

Biodiesel Production

Lipases facilitate the transesterification of triglycerides into biodiesel:

- Catalysis of Reactions: They can convert waste oils into biodiesel efficiently, providing an environmentally friendly alternative to traditional chemical catalysts .

- Cost Efficiency: Despite higher initial costs, the use of lipases can lead to lower operational costs due to reduced energy requirements during processing .

Pharmaceutical Applications

In pharmaceuticals, lipases are employed for the synthesis of various compounds:

- Biocatalysis: They assist in the resolution of racemic mixtures, producing enantiomerically pure compounds essential for drug development .

- Synthesis of Active Ingredients: Lipases are used to modify drug formulations by altering lipid profiles or enhancing bioavailability .

Cosmetics and Personal Care

Lipases find applications in the cosmetic industry due to their ability to modify lipids:

- Emulsification: They improve the stability and texture of emulsions in creams and lotions .

- Skin Cleansing Products: Lipases are integrated into formulations for facial cleansers, enhancing their ability to remove sebum and impurities .

Environmental Management

Lipases contribute significantly to environmental sustainability:

- Wastewater Treatment: They help degrade lipid-rich waste in wastewater treatment facilities, improving overall treatment efficiency .

- Bioremediation: Lipases can be utilized in bioremediation processes to break down oily pollutants in contaminated environments .

Case Study 1: Enzymatic Transesterification for Margarine Production

A study demonstrated the use of this compound from Rhizomucor miehei for the transesterification of palm stearin and palm olein blends. The resulting margarine exhibited similar spreadability to commercial products while being trans-free, highlighting the potential of this compound in creating healthier food alternatives .

Case Study 2: this compound Integration in Detergents

Research on integrating this compound from Rhizopus nigricans into commercial detergents showed enhanced cleaning performance on greasy stains compared to standard formulations without enzymes. This integration also allowed for lower washing temperatures, thus saving energy .

作用机制

Lipase exerts its effects by catalyzing the hydrolysis of ester bonds in triglycerides. The enzyme’s active site contains a catalytic triad (serine, histidine, and aspartic acid) that facilitates the nucleophilic attack on the ester bond. This results in the formation of a tetrahedral intermediate, which subsequently breaks down to release glycerol and free fatty acids .

相似化合物的比较

Similar Compounds

Pancreatic Lipase: An enzyme produced by the pancreas that also catalyzes the hydrolysis of triglycerides.

Candida rugosa this compound: A fungal this compound with similar catalytic properties.

Thermomyces lanuginosus this compound: A thermostable this compound used in industrial applications.

Uniqueness of this compound

This compound is unique due to its high specificity for 1,3-positions of triglycerides, its stability in organic media, and its ability to function in both aqueous and non-aqueous environments. These properties make it highly versatile and suitable for a wide range of applications .

生物活性

Lipases are a diverse group of enzymes that play a crucial role in lipid metabolism by catalyzing the hydrolysis of triglycerides into free fatty acids and glycerol. They are classified as hydrolases and are involved in various biological processes, including digestion, metabolism, and industrial applications. This article explores the biological activity of lipases, focusing on their mechanisms, characteristics, and applications in biotechnology.

Lipases exhibit a unique mechanism of action characterized by the presence of a catalytic triad composed of serine, histidine, and aspartate residues. The enzyme's activity is regulated by conformational changes that allow substrate access to the active site. This process involves a "lid" structure that opens to facilitate the binding of lipid substrates, enabling the nucleophilic attack on fatty acid esters .

Catalytic Cycle

- Substrate Binding : The this compound binds to the lipid substrate at the lipid-water interface.

- Nucleophilic Attack : The serine residue in the catalytic triad attacks the carbonyl carbon of the ester bond.

- Formation of Acyl-Enzyme Intermediate : This results in the formation of an acyl-enzyme intermediate and release of glycerol.

- Hydrolysis : A water molecule is then added to regenerate the free enzyme and release free fatty acids.

Thermostability and Solvent Tolerance

Recent studies have shown that certain lipases exhibit remarkable thermostability and tolerance to organic solvents, which enhances their utility as biocatalysts in various industrial processes. For instance, recombinant thermostable lipases Lk2 and Lk3 have been characterized for their transesterification activity, showing optimal performance at elevated temperatures (up to 55°C) and in nonpolar solvents .

Specificity and Selectivity

Lipases can be classified based on their substrate specificity:

- 1,3-Specific Lipases : Hydrolyze triglycerides preferentially at the sn-1 and sn-3 positions.

- Fatty-Acid Specific Lipases : Target specific long-chain fatty acids with cis-double bonds .

The specificity affects their applications in food processing, biodiesel production, and pharmaceuticals.

Applications in Biotechnology

Lipases are widely used in various industries due to their ability to catalyze reactions under mild conditions without requiring co-factors. Key applications include:

- Food Industry : Enhancing flavor profiles in cheese production through lipolysis .

- Biodiesel Production : Catalyzing transesterification reactions to convert oils into biodiesel.

- Pharmaceuticals : Synthesis of bioactive compounds through selective hydrolysis or esterification reactions.

Case Studies

- Cheese Flavor Development : Research has highlighted the role of lipoprotein this compound in developing flavor compounds during cheese ripening. The enzymatic activity influences the sensory characteristics essential for consumer acceptance .

- Transesterification Efficiency : A study on recombinant lipases Lk2 and Lk3 demonstrated their effectiveness in converting C12-C18 methyl esters with varying substrate preferences, showcasing their potential as biocatalysts for biodiesel synthesis .

Table 1: Comparative Activity of Recombinant Lipases

| This compound | Optimal Temperature (°C) | Specific Activity (μmol/min/mg) | Best Substrate |

|---|---|---|---|

| Lk2 | 55 | 13 | C18:1 |

| Lk3 | 50 | 12 | C18:2 |

Table 2: Factors Affecting this compound Activity

属性

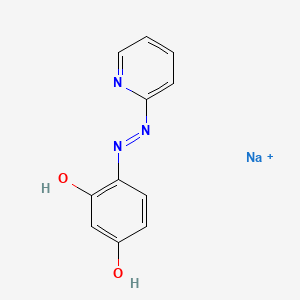

IUPAC Name |

sodium;4-(pyridin-2-yldiazenyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2.Na/c15-8-4-5-9(10(16)7-8)13-14-11-3-1-2-6-12-11;/h1-7,15-16H;/q;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRPHCQLJZXMJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N=NC2=C(C=C(C=C2)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3NaO2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | Rizolipase | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17120 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

52722-53-9, 9001-62-1, 9014-49-7 | |

| Record name | NSC87878 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triacylglycerol lipase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lipase, triacylglycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lipase, triacylglycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the advantages of using rizolipase over porcine pancreatic this compound for treating exocrine pancreatic insufficiency (EPI)?

A1: A key advantage of rizothis compound is its stability in the acidic environment of the stomach [, ]. Unlike porcine-derived lipases, which are inactivated by stomach acid and often require enteric coating for protection, rizothis compound's natural acid stability makes it a promising alternative for EPI treatment. Studies have shown that rizothis compound demonstrates higher activity across a broader pH range compared to porcine this compound, even in the presence of bile salts []. This improved stability and activity could lead to better treatment outcomes for EPI patients.

Q2: Has rizothis compound been used in any commercial products for EPI treatment?

A2: Yes, Nortase® is a commercially available medication in Germany that utilizes rizothis compound for EPI treatment []. It contains a mixture of digestive enzymes, including rizothis compound, derived from fungal sources through biotechnology.

Q3: Are there any ongoing research efforts focused on identifying even more effective lipases for EPI treatment?

A3: Absolutely. Researchers are constantly exploring novel enzymes with enhanced activity and stability for improved EPI therapies. For example, a recent study investigated three new ciliate lipases (CL-120, CL-130, and CL-230) derived from Tetrahymena thermophila []. These ciliate lipases demonstrated significantly higher activity (up to 220-fold) compared to commercially available porcine and fungal enzyme preparations, including Nortase, across a wide pH range and in the presence of bile salts. Further research and development of these ciliate lipases could potentially lead to even more effective EPI treatments in the future.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。